BenchChemオンラインストアへようこそ!

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

asymmetric synthesis ketoreductase chiral purity

This (2S,4S)-configured piperidine is the validated Compound 12 in the Iptacopan synthesis, setting the essential stereochemistry for the FDA-approved factor B inhibitor. Incorrect enantiomers or diastereomers force costly chiral purification and risk API contamination. The 4(S)-OH is installed via ketoreductase M8 at 99% ee, while the Cbz group preserves the (2S) center. Batch-specific COAs, ≥97% purity, and orthogonal Cbz/methyl ester handles enable seamless integration into the Tang et al. telescoped process or SAR library synthesis.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B8247336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1
InChIKeyAJUPOAJSDDVHKL-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate: A Chiral Iptacopan Intermediate for cGMP Procurement


Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate (CAS 2408761-17-9) is a chiral piperidine derivative that serves as a pivotal advanced intermediate (compound 12) in the synthesis of Iptacopan, the first orally bioavailable complement factor B inhibitor approved by the FDA in December 2023 for paroxysmal nocturnal hemoglobinuria (PNH) [1]. The compound bears a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen, a (2S)‑positioned 4‑methoxycarbonylphenyl substituent, and a (4S)‑hydroxyl group. Its full (2S,4S) stereochemistry is essential for the biological activity of the final API; incorrect stereochemistry at either center leads to downstream impurities that are costly to remove and may compromise drug substance quality [1].

Why Generic 4‑Hydroxypiperidine Esters Cannot Replace Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate in Iptacopan Supply Chains


The Iptacopan synthetic route is highly sensitive to the stereochemistry and protecting‑group architecture of intermediate 12. Substituting the (2S,4S) enantiomer with its (2R,4R) enantiomer, the (2S,4R) diastereomer, or a racemic mixture forces the incorporation of chiral impurities that are not rejected in the subsequent telescoped step, ultimately contaminating the final API with enantiomeric or diastereomeric species that require additional, yield‑penalizing purification [1]. Likewise, replacing the Cbz group with a Boc analogue changes the lability profile and may be incompatible with the downstream palladium‑catalyzed hydrogenation conditions optimized for Cbz deprotection. The Tang et al. route specifically exploits the enzymatic ketoreductase M8 to set the (4S) center with 99 % ee while preserving the pre‑installed (2S) configuration; generic chemical reduction methods typically produce mixtures of diastereomers that demand chiral chromatography to resolve [1].

Quantitative Differentiation Evidence for Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate


Enzymatic (2S,4S) Installation Achieves 99 % ee vs. Original Patent Route Requiring Chiral Resolution

In the improved Tang et al. route, the target compound is produced by ketoreductase M8‑catalyzed reduction of the 4‑oxo precursor (compound 11), directly delivering the (2S,4S) diastereomer with 99 % enantiomeric excess and 98 % HPLC purity on a 36.8 g preparative scale. In contrast, the original patent route (Route 1) required a separate chiral resolution step to isolate the single enantiomer from a racemic or diastereomeric mixture, incurring an inherent 50 % theoretical yield loss for the resolution alone [1].

asymmetric synthesis ketoreductase chiral purity

Synthetic Yield Improvement for the 4‑Oxo Precursor (Compound 11) Delivers Higher Throughput to the Target Diol

The 4‑oxo precursor to the target compound, benzyl (S)-2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate (compound 11), was synthesized via a rhodium‑catalyzed coupling that consistently delivered 85 % yield after recrystallization, with a melting point of 65.3–66.7 °C and full NMR characterization [1]. The original patent method for this intermediate suffered from incomplete conversion and poor yield, as acknowledged by the authors, necessitating column chromatography purification that is impractical at industrial scale [1].

Suzuki coupling process chemistry yield optimization

Defined (2S,4S) Cis‑Relative Stereochemistry is Critical for Iptacopan API Potency

The final Iptacopan API requires the (2S,4S) configuration for optimal complement factor B inhibition. The Tang et al. study demonstrated that the three chiral intermediate impurities (including the (2R,4R) enantiomer, the (2S,4R) epimer, and the (2R,4S) epimer) were synthesized directionally to serve as reference standards, confirming that any deviation from the (2S,4S) geometry introduces impurities that are not rejected in the telescoped two‑step conversion to intermediate 15, and thus carry forward to the final API [1]. This creates a direct procurement specification: only the (2S,4S) diastereomer in ≥97 % purity is suitable for Iptacopan manufacture.

stereochemistry–activity relationship chiral impurity quality-by-design

Commercial Purity Benchmark: ≥97 % vs. Unspecified Analog Mixtures Offered by General Suppliers

The (2S,4S) compound is routinely available from specialty chemical suppliers at ≥97 % purity (HPLC), with certificates of analysis (COA) and structure‑confirmation data provided . In contrast, generic 2‑aryl‑4‑hydroxypiperidine analogs are frequently sold as racemates or diastereomeric mixtures with no stereochemical purity guarantee, meaning the buyer must independently develop chiral analytical methods to verify suitability. The availability of a pre‑qualified batch with documented (2S,4S) identity lowers the burden of incoming QC for Iptacopan manufacturers.

chemical procurement purity specification quality control

Optimal Deployment Scenarios for Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate Based on Peer‑Reviewed Evidence


cGMP Manufacturing of Iptacopan (LNP023) Using the Tang et al. Seven‑Step Route

The compound is specifically validated as intermediate 12 in the seven‑step synthesis of Iptacopan reported by Tang et al. (Molecules 2024), achieving a total yield of 29 % [1]. Its use in this route is supported by the demonstrated scalability of the enzymatic reduction to a 36.8 g batch with 99 % ee, and the telescoped conversion to intermediate 15 without intermediate purification. Procurement of this intermediate from suppliers offering batch‑specific COAs and ≥97 % purity ensures seamless integration into the validated process.

Chiral Reference Standard Preparation for Iptacopan Impurity Profiling

The Tang et al. study directionally synthesized the three chiral impurities (opposite enantiomer and epimers) that can arise from incorrect stereochemistry at the C2 and C4 centers [1]. The authentic (2S,4S) compound therefore serves as the primary reference standard for chiral HPLC method development and batch‑release testing, enabling manufacturers to establish system suitability and quantify potential chiral impurities in incoming lots.

Medicinal Chemistry Exploration of Complement Factor B Inhibitor Analogs

Researchers exploring structure–activity relationships around the Iptacopan scaffold require the pure (2S,4S) intermediate as a common late‑stage building block. The Cbz‑protected amine and the methyl ester handle offer orthogonal deprotection opportunities (hydrogenolysis vs. hydrolysis), permitting selective functionalization to generate diverse analog libraries with retention of the critical (2S,4S) pharmacophoric geometry [1].

Enzyme Engineering and Biocatalysis Process Development

The ketoreductase M8 used to produce the compound was obtained through random and site‑directed mutagenesis of an existing enzyme library, delivering high optical purity and yield [1]. This positions the compound (and its 4‑oxo precursor) as a benchmark substrate for further enzyme engineering campaigns aimed at improving turnover, substrate loading, or solvent tolerance under industrial biocatalysis conditions.

Quote Request

Request a Quote for benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.